

# Application Notes and Protocols for CCK2R Radioligand Binding Affinity Assays

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## Compound of Interest

Compound Name: CCK2R Ligand-Linker Conjugates  
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These application notes provide a detailed overview and experimental protocols for determining the binding affinity of novel compounds to the cholecystokinin-2 receptor (CCK2R) using radioligand binding assays. The CCK2R, a G protein-coupled receptor, is a significant target in neuroscience and oncology due to its role in anxiety, pain, and various cancers, including medullary thyroid carcinoma and small cell lung cancer.[1][2] Accurate assessment of ligand binding affinity is crucial for the development of new diagnostic and therapeutic agents targeting this receptor.

## Introduction to CCK2R and Radioligand Binding Assays

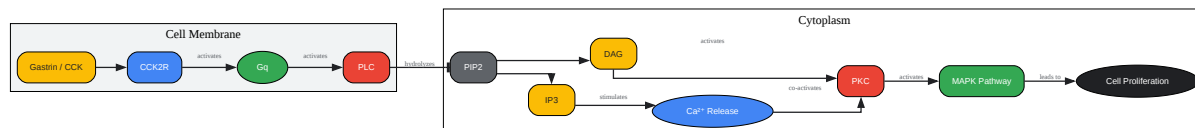
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is activated by the peptide hormones cholecystokinin (CCK) and gastrin.[3][4] Upon activation, CCK2R primarily couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating cellular functions like proliferation, differentiation, and apoptosis.[5][6]

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions. These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) to quantify

the binding of a test compound to a receptor of interest. The two primary types of radioligand binding assays are saturation assays, which determine the receptor density ( $B_{max}$ ) and the equilibrium dissociation constant ( $K_d$ ) of the radioligand, and competition assays, which determine the affinity ( $K_i$ ) of a non-radiolabeled test compound by measuring its ability to displace the radioligand.[7]

## CCK2R Signaling Pathway

The activation of CCK2R by its endogenous ligands, gastrin and cholecystokinin, triggers a complex network of intracellular signaling pathways. The predominant pathway involves the coupling to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). These events, in turn, can activate downstream pathways such as the MAPK/ERK cascade, promoting cell proliferation and survival.[3][5][6]





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